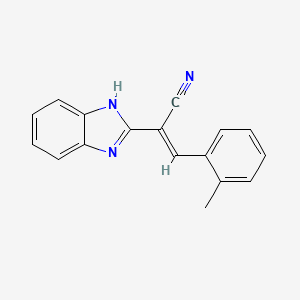
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride is a chemical compound that has generated significant interest in scientific research. This compound is synthesized through a specific method and has been shown to have potential applications in various fields, including medical research.
Mecanismo De Acción
The mechanism of action of 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride is not fully understood. However, studies have shown that the compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and replication. Additionally, the compound may work by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce the growth of tumors in animal models. Additionally, the compound has been shown to have low toxicity and minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is the complexity of its synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research involving 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride. One area of research involves further investigating the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future research may focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Finally, future research may explore the use of the compound in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 6-methyl-2-thiouracil with propyl iodide in the presence of potassium carbonate to form 6-methyl-2-propylthiouracil. The second step involves the reaction of 6-methyl-2-propylthiouracil with propylamine in the presence of sodium hydroxide to form 6-methyl-N,2-dipropyl-4-pyrimidinamine. The final step involves the conversion of 6-methyl-N,2-dipropyl-4-pyrimidinamine to its hydrochloride salt form using hydrochloric acid.
Aplicaciones Científicas De Investigación
6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that 6-methyl-N,2-dipropyl-4-pyrimidinamine hydrochloride has antitumor activity and may be effective in treating certain types of cancer. Additionally, the compound has been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.ClH/c1-4-6-10-13-9(3)8-11(14-10)12-7-5-2;/h8H,4-7H2,1-3H3,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBGXGGIJXQPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)NCCC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N,2-dipropylpyrimidin-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid oxalate](/img/structure/B5492813.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5492820.png)


![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5492846.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5492851.png)
![N-cycloheptyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5492852.png)
![2-(3,4-dichlorophenyl)-4-[(4,6-dimethylpyrimidin-2-yl)methyl]morpholine](/img/structure/B5492863.png)
![1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5492869.png)
![N-[2-(4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5492876.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5492883.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B5492890.png)